5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride CAS 175276-66-1
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride CAS 175276-66-1
An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1)
Introduction
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, identified by CAS Number 175276-66-1, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure is characterized by a furan core, a five-membered aromatic heterocycle, substituted with three key functional groups: a reactive acyl chloride, an electron-donating methyl group, and a strongly electron-withdrawing trifluoromethyl (CF₃) group. This unique combination of features makes it a valuable and versatile building block for the synthesis of complex molecular architectures with tailored biological activities. The trifluoromethyl moiety, in particular, is a well-established pharmacophore known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive overview of its synthesis, reactivity, applications, and handling protocols for researchers and professionals in chemical synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties for 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is presented below. These data are essential for its proper handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 175276-66-1 | [5][6][7] |
| Molecular Formula | C₇H₄ClF₃O₂ | [5][6] |
| Molecular Weight | 212.55 g/mol | [5][6] |
| IUPAC Name | 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | [7] |
| Appearance | Liquid (typical) | [8] |
| Purity | Typically >95% | [8] |
| InChI Key | YJUNYUKKNWEHBQ-UHFFFAOYSA-N | [5][8] |
Synthesis and Manufacturing
The primary and most direct route to synthesizing 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor, 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid. This transformation is a cornerstone of organic synthesis, converting a relatively stable carboxylic acid into a highly reactive acyl chloride, primed for subsequent coupling reactions.
The reagent of choice for this conversion is often thionyl chloride (SOCl₂).[9][10][11] This preference is rooted in its efficiency and the practical advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[12][13] This simplifies the workup procedure, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion and leaving a relatively clean crude product that can be purified by distillation.[12] Other chlorinating agents like phosphorus(V) chloride (PCl₅) or oxalyl chloride can also be used, but thionyl chloride offers a superior balance of reactivity and convenience.[9][12][13]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a general laboratory-scale procedure for the preparation of the title compound.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (SOCl₂, typically 2-3 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours.[10] Monitor the reaction progress by TLC or by observing the cessation of gas evolution.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).
-
Purification: The resulting crude acyl chloride can be purified by fractional distillation under vacuum to yield the final product, 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is dominated by the interplay between its three key functional components: the acyl chloride, the methyl group, and the trifluoromethyl group on the furan ring.
-
Acyl Chloride: This is the most reactive site on the molecule. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form amides, esters, and thioesters, respectively. This reactivity is the foundation of its utility as a synthetic building block.
-
Furan Ring: Furan is an electron-rich aromatic heterocycle, generally susceptible to electrophilic attack.[14] However, its aromaticity is less pronounced than that of benzene, and it can also participate in reactions like Diels-Alder cycloadditions.[14][15]
-
Substituent Effects:
-
Trifluoromethyl (-CF₃) Group: As a powerful electron-withdrawing group, the CF₃ substituent deactivates the furan ring towards electrophilic aromatic substitution. It also enhances the acidity of nearby protons and influences the regiochemistry of reactions.[3]
-
Methyl (-CH₃) Group: This is an electron-donating group that activates the furan ring, opposing the effect of the CF₃ group.
-
The combination of these groups creates a unique electronic profile, directing the molecule's reactivity primarily through the acyl chloride for coupling reactions while modulating the properties and stability of the core furan ring.
Applications in Research and Development
The primary application of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is as an intermediate in the synthesis of high-value, biologically active molecules.
-
Pharmaceuticals: The trifluoromethyl group is present in numerous FDA-approved drugs, where it often improves metabolic stability and cell membrane permeability.[4] This building block allows for the straightforward incorporation of the trifluoromethyl-furan scaffold into drug candidates. The acyl chloride functionality enables the rapid generation of compound libraries by reacting it with various amines and alcohols to create diverse amides and esters for structure-activity relationship (SAR) studies.
-
Agrochemicals: Fluorine-containing compounds are also critically important in modern agrochemicals, including fungicides, herbicides, and insecticides.[16][17] The unique electronic and steric properties imparted by the fluorinated furan motif can lead to the discovery of new active ingredients with improved efficacy and selectivity.
The general workflow involves a simple coupling reaction, as illustrated below.
Safety, Handling, and Storage
As with all reactive chemical reagents, proper safety precautions are paramount when handling 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride.
-
Hazards: This compound is corrosive and causes severe skin burns and eye damage.[18][19] It is highly sensitive to moisture and will react with water (including humidity in the air) to release corrosive hydrogen chloride (HCl) gas.[18] Inhalation of vapors or mists may cause respiratory irritation.[20]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[18] Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A flame-resistant lab coat.
-
Chemical safety goggles and a face shield.[19]
-
-
Handling: Use only in a well-ventilated area.[20][21] Keep away from water, bases, and strong oxidizing agents.[18] All equipment should be thoroughly dried before use to prevent hydrolysis.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[18] The storage location should be cool, dry, and well-ventilated, away from incompatible materials.[18][20]
Conclusion
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is a potent and valuable chemical intermediate. Its pre-installed trifluoromethyl group and furan core, combined with the high reactivity of the acyl chloride handle, make it an efficient building block for accessing novel chemical space in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory and beyond.
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